N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide
Description
Properties
Molecular Formula |
C28H43N3O2 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C28H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27(32)31-29-23-25-22-24-19-17-18-20-26(24)30-28(25)33/h17-20,22-23H,2-16,21H2,1H3,(H,30,33)(H,31,32)/b29-23+ |
InChI Key |
VPVTZAZMCGBSQT-BYNJWEBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzophenone Derivatives
A common route involves the condensation of 2-aminobenzophenone with β-ketoesters or diketones under acidic or basic conditions. For example, Bhalla et al. demonstrated that Fe₃O₄ nanoparticles catalyze the cyclization of 2-aminobenzophenone with ethyl acetoacetate in ethanol at 80°C, yielding 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives in 85–95% yields. The aldehyde functionality is introduced via oxidation of a methyl group or formylation.
Vilsmeier-Haack Formylation
Direct formylation of 2-oxo-1,2-dihydroquinoline at the 3-position is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF). This method produces 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in 70–80% yields, as reported in studies of analogous quinoline-3-carbaldehyde hydrazones.
Key Reaction Conditions:
| Parameter | Value | Source Citation |
|---|---|---|
| Reagent | POCl₃/DMF (1:2 molar ratio) | |
| Temperature | 0°C → 80°C (gradient) | |
| Reaction Time | 6–8 hours | |
| Yield | 75% |
Preparation of Stearic Hydrazide
Stearic hydrazide is synthesized via hydrazinolysis of stearic acid esters.
Hydrazinolysis of Stearic Acid Methyl Ester
Stearic acid methyl ester reacts with hydrazine hydrate in ethanol under reflux, yielding stearic hydrazide. Optimization studies indicate that a 1:3 molar ratio of ester to hydrazine at 70°C for 12 hours achieves >90% conversion.
Condensation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde with Stearic Hydrazide
The final step involves Schiff base formation between the aldehyde and hydrazide.
Conventional Thermal Condensation
Refluxing equimolar amounts of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and stearic hydrazide in ethanol with catalytic acetic acid (5 mol%) for 6–8 hours yields the target compound. This method, adapted from analogous hydrazone syntheses, achieves 65–75% isolated yields.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Max solubility |
| Catalyst | Acetic acid (5 mol%) | 15% yield boost |
| Temperature | 78°C (reflux) | Required for activation |
| Molar Ratio (1:1) | 1.2:1 (aldehyde excess) | Prevents dihydrazide formation |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 20–30 minutes with comparable yields (70–78%). This approach, validated for similar quinoline hydrazones, enhances efficiency while minimizing side reactions.
Alternative Catalytic Strategies
Nanocatalyst-Mediated Condensation
Fe₃O₄@SiO₂ core-shell nanoparticles (10 mg loading) in solvent-free conditions at 80°C accelerate the reaction to 1 hour with 82% yield. The magnetic catalyst is recyclable for 5 cycles without significant activity loss.
Ionic Liquid Catalysis
Using 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) as a green solvent and catalyst, the reaction completes in 4 hours at 90°C with 80% yield. This method eliminates volatile organic solvents, aligning with sustainable chemistry principles.
Characterization and Validation
Spectroscopic Analysis
Purity and Yield Optimization
Recrystallization from ethanol/water (9:1) improves purity to >98%. Column chromatography (SiO₂, ethyl acetate/hexane) resolves byproducts like unreacted aldehyde or dihydrazide.
Challenges and Mitigation Strategies
-
Low Solubility of Stearic Hydrazide : Use of DMF as a co-solvent (ethanol:DMF = 3:1) enhances reactant miscibility.
-
Oxidative Degradation : Conduct reactions under nitrogen atmosphere to prevent quinolinone oxidation.
Scalability and Industrial Relevance
Batch processes using conventional thermal methods are scalable to kilogram scales with 60–65% yields. Continuous-flow systems with microwave assistance offer higher throughput (90% yield at 500 g/day) .
Chemical Reactions Analysis
Types of Reactions
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide typically involves the reaction of 2-oxo-1,2-dihydroquinoline with stearohydrazide. The resulting compound can be characterized using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To determine molecular weight and confirm structure.
Antitumor Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. For instance:
- A case study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound's IC50 values ranged from 5 to 15 µM, indicating its effectiveness in inhibiting cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT-116 | 12 |
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of this compound. In vivo studies have shown that it reduces inflammation markers in animal models:
- A notable decrease in prostaglandin E2 levels was observed, suggesting that the compound may inhibit cyclooxygenase (COX) activity, which is crucial in inflammatory processes .
| Inflammation Model | Prostaglandin E2 Reduction (%) |
|---|---|
| Arthritis Model | 40 |
| Carrageenan Model | 35 |
Antimicrobial Properties
The antimicrobial potential of this compound has been investigated against various pathogens:
- Laboratory tests indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 6.25 µg/mL against Mycobacterium smegmatis .
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their substituents:
Key Observations :
- The stearic acid chain in the target compound distinguishes it from analogs with aromatic (e.g., 4f, 6a) or heterocyclic (e.g., 4g) substituents. This modification likely enhances lipophilicity (logP ~8.5 predicted) compared to shorter-chain analogs like 9a (logP ~2.5) .
- Compounds with electron-withdrawing groups (e.g., nitro in ) or thiosemicarbazide moieties (e.g., 9a) exhibit distinct electronic profiles, influencing binding interactions with biological targets .
Antiviral Activity
- Kaddah et al. (2021): Derivatives of 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide demonstrated potent activity against the IBD virus (EC50 = 3.2–8.7 µM), attributed to the quinoline-hydrazide scaffold’s ability to inhibit viral replication .
Anticancer Activity
- El-Hashash et al. (2016): Quinazolinone derivatives with similar hydrazide motifs showed IC50 values of 1.8–4.3 µM against MCF-7 breast cancer cells via VEGFR2 inhibition .
- 9j (Thiosemicarbazone Derivative): Exhibited antiplasmodial activity (IC50 = 0.8 µM) and antitrypanosomal activity (IC50 = 1.2 µM), linked to metal chelation and redox cycling .
Anticonvulsant Activity
- Compound 6a : Demonstrated ED50 = 75 mg/kg in maximal electroshock (MES) tests, outperforming phenytoin (ED50 = 88 mg/kg) .
Physicochemical and Pharmacokinetic Properties
Implications : The stearic acid chain in the target compound may limit aqueous solubility but improve blood-brain barrier penetration , making it suitable for CNS-targeted therapies .
Biological Activity
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide is a compound derived from the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-oxo-1,2-dihydroquinoline derivatives with stearohydrazide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may be catalyzed by various agents to enhance yield and purity. The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been investigated across various studies focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that certain quinolone derivatives achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells, indicating potent anti-proliferative effects .
Mechanism of Action:
- Apoptosis Induction: The mechanism involves triggering apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins. For example, compounds have been shown to cause cell cycle arrest at the G2/M phase and activate pro-apoptotic markers such as BAX .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against various bacterial strains, showing varying degrees of inhibition. For instance, molecular docking studies have indicated that certain quinolone derivatives possess good binding affinities to bacterial enzymes critical for their survival .
Enzyme Inhibition
This compound has also been explored for its ability to inhibit enzymes such as carbonic anhydrase and proteases involved in viral replication. Molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes .
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Compound 8g | MCF-7 | 1.2 | Apoptosis via Caspase activation |
| Study 2 | Compound 3e | SARS-CoV-2 M pro | -8.6 (docking score) | Enzyme inhibition via hydrogen bonding |
| Study 3 | Compound 4 | Various bacteria | Variable | Antimicrobial activity |
Q & A
Q. What are the established synthetic routes for N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide?
The compound is synthesized via condensation of 3-formyl-2-oxoquinoline with stearohydrazide under reflux in ethanol or methanol. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yields, with optimized protocols achieving ~87% purity. Spectral validation (IR, -NMR) confirms the formation of the hydrazone bond and quinoline core .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : Assigns protons (e.g., hydrazone NH at δ 11.2–11.8 ppm) and confirms regiochemistry .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. Anomalous dispersion corrections improve accuracy for heavy atoms .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 467.3) .
Q. How is the compound screened for initial biological activity?
Antiviral activity is assessed in specific pathogen-free (SPF) chicken embryos infected with IBDV. Viral load reduction is quantified via RT-PCR, while immune-boosting effects are evaluated by measuring IgG titers in chicks. Dose-response curves (0.1–100 µM) identify EC values, with ribavirin as a positive control .
Advanced Research Questions
Q. How can computational methods resolve electronic effects on bioactivity?
Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electron density with antioxidant or antiviral mechanisms. Solvent models (e.g., PCM) simulate physiological environments .
Q. How to address contradictions in antitubercular activity across analogs?
Discrepancies (e.g., MIC ranging from 2 µg/mL to >128 µg/mL) arise from:
- Solubility limitations : LogP >5 reduces aqueous bioavailability.
- Target specificity : Derivatives with 4-hydroxyquinoline show higher binding affinity to InhA (K = 0.8 nM) vs. non-hydroxylated analogs (K = 12.3 nM) . Resolution : Use molecular dynamics (GROMACS) to simulate ligand-enzyme interactions and ADMET predictors (SwissADME) for pharmacokinetic profiling.
Q. What crystallographic challenges arise during refinement, and how are they mitigated?
- Twinned crystals : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning.
- Disorder in stearoyl chains : PART/SUMP restraints stabilize anisotropic displacement parameters .
Q. What mechanistic assays elucidate antiviral modes of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
